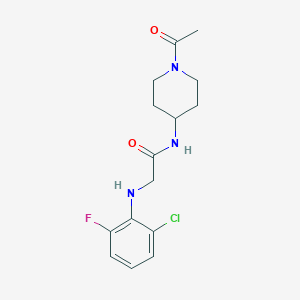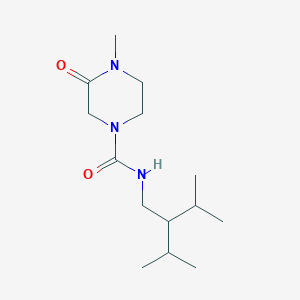
N-(1-acetylpiperidin-4-yl)-2-(2-chloro-6-fluoroanilino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetylpiperidin-4-yl)-2-(2-chloro-6-fluoroanilino)acetamide, also known as ACY-1215, is a small molecule drug that has been developed as a selective inhibitor of the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is a type of enzyme that plays a role in the regulation of gene expression and protein function by controlling the acetylation status of histones and other proteins. ACY-1215 has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
作用机制
The mechanism of action of N-(1-acetylpiperidin-4-yl)-2-(2-chloro-6-fluoroanilino)acetamide involves the selective inhibition of the HDAC6 enzyme. HDAC6 is a type of enzyme that plays a role in the regulation of gene expression and protein function by controlling the acetylation status of histones and other proteins. This compound inhibits the deacetylation activity of HDAC6, leading to an accumulation of acetylated proteins that can affect various cellular processes, including cell cycle regulation, protein degradation, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease and cell type being studied. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting HDAC6-mediated degradation of tumor suppressor proteins. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation by inhibiting HDAC6-mediated deacetylation of alpha-tubulin. In autoimmune diseases, this compound has been shown to suppress the activity of immune cells by inhibiting HDAC6-mediated deacetylation of cortactin.
实验室实验的优点和局限性
The advantages of using N-(1-acetylpiperidin-4-yl)-2-(2-chloro-6-fluoroanilino)acetamide in lab experiments include its selectivity for the HDAC6 enzyme, which allows for specific targeting of cellular processes regulated by HDAC6. This compound also has good pharmacokinetic properties, with a long half-life and good bioavailability. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
未来方向
For research on N-(1-acetylpiperidin-4-yl)-2-(2-chloro-6-fluoroanilino)acetamide include further studies on its potential therapeutic benefits in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Future research may also focus on the development of more selective HDAC6 inhibitors with improved pharmacokinetic properties and reduced toxicity. Additionally, studies on the combination of this compound with other drugs or therapies may also be of interest, as it may enhance its therapeutic efficacy.
合成方法
The synthesis of N-(1-acetylpiperidin-4-yl)-2-(2-chloro-6-fluoroanilino)acetamide involves a multi-step process that starts with the reaction of 4-piperidone hydrochloride with acetic anhydride to form N-acetyl-4-piperidone. This intermediate is then reacted with 2-chloro-6-fluoroaniline to form this compound. The final product is obtained through a purification process involving crystallization and recrystallization.
科学研究应用
N-(1-acetylpiperidin-4-yl)-2-(2-chloro-6-fluoroanilino)acetamide has been extensively studied for its potential therapeutic benefits in various diseases. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC6-mediated degradation of tumor suppressor proteins. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation by inhibiting HDAC6-mediated deacetylation of alpha-tubulin. In autoimmune diseases, this compound has been shown to suppress the activity of immune cells by inhibiting HDAC6-mediated deacetylation of cortactin.
属性
IUPAC Name |
N-(1-acetylpiperidin-4-yl)-2-(2-chloro-6-fluoroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFN3O2/c1-10(21)20-7-5-11(6-8-20)19-14(22)9-18-15-12(16)3-2-4-13(15)17/h2-4,11,18H,5-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEJFFKJFPMIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)CNC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl (2R)-2-[(1-tert-butyltriazol-4-yl)methylamino]propanoate](/img/structure/B7678955.png)
![3-Amino-1-[2-(4-fluorophenyl)pyrrolidin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7678970.png)

![[4-Hydroxy-4-(trifluoromethyl)piperidin-1-yl]-[2-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7678985.png)

![3-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B7678996.png)
![4-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B7679005.png)
![3-[(3-Chlorophenyl)methylsulfonyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7679007.png)
![1-(2,3-dihydro-1H-inden-5-ylmethyl)-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7679020.png)
![3-[(2,6-Dimethylpyridin-3-yl)methylsulfonyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7679021.png)
![(2S)-2-amino-4-methylsulfanyl-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)butan-1-one;hydrochloride](/img/structure/B7679028.png)
![2-[4-[[(8-fluoroquinolin-4-yl)-methylamino]methyl]piperidin-1-yl]-N-methylacetamide](/img/structure/B7679034.png)

![N-[2-chloro-4-[(1-ethenylpyrazol-4-yl)methylamino]phenyl]methanesulfonamide](/img/structure/B7679050.png)
